- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)
![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/97760-76-4x500.png)
97760-76-4 structure
商品名:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
CAS番号:97760-76-4
MF:C9H7ClF3NO
メガワット:237.60619187355
MDL:MFCD09907719
CID:840861
PubChem ID:13355511
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
- (trifluoromethyl)acetophenone
- PubChem10184
- KSC679K0L
- 4'-Amino-3'-chloro-5'-
- 3'-chloro-4'-Amino-5
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- BCP17332
- AKOS015841054
- MFCD09907719
- DTXSID70538087
- CL8660
- DB-016052
- SCHEMBL5166345
- DS-17663
- GVPVKKWXJXESIC-UHFFFAOYSA-N
- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
- 97760-76-4
- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
-
- MDL: MFCD09907719
- インチ: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
- InChIKey: GVPVKKWXJXESIC-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1
計算された属性
- せいみつぶんしりょう: 237.01700
- どういたいしつりょう: 237.0168260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 43.1
じっけんとくせい
- 密度みつど: 1.408
- ゆうかいてん: 132-134 ºC
- ふってん: 288.415°C at 760 mmHg
- フラッシュポイント: 128 ºC
- PSA: 43.09000
- LogP: 3.72480
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB481647-5 g |
4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |
97760-76-4 | 5g |
€353.10 | 2023-04-20 | ||
Ambeed | A220118-100mg |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 97% | 100mg |
$19.0 | 2025-02-27 | |
Alichem | A013027147-1g |
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |
97760-76-4 | 97% | 1g |
$1564.50 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 95% | 100MG |
¥ 99.00 | 2023-04-12 | |
Chemenu | CM256041-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
$273 | 2022-06-09 | |
Fluorochem | 211646-1g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
¥2140.00 | 2024-04-23 | |
TRC | A603575-250mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 250mg |
$ 414.00 | 2023-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 95% | 5g |
¥ 1,445.00 | 2023-04-12 | |
1PlusChem | 1P00IKFY-1g |
Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |
97760-76-4 | 97% | 1g |
$48.00 | 2025-03-01 |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideJournal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781,
Synthetic Routes 4
はんのうじょうけん
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
リファレンス
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 5
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 6 h, 150 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 7
はんのうじょうけん
リファレンス
- Synthesis of further amino-halogen-substituted phenyl aminoethanolsArzneimittel-Forschung, 1984, , 1612-24,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
リファレンス
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
リファレンス
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterolZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
リファレンス
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 11
はんのうじょうけん
1.1 Solvents: Toluene ; 8 h, reflux
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- 1,3-diethyl propanedioate
- SILVER, (TRIFLUOROMETHYL)-
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Iodo-2-trifluoromethylaniline
- 1-(4-amino-3-chloro-phenyl)ethanone
- 4-amino-3-(trifluoromethyl)benzoic acid
- trimethyl(trifluoromethyl)silane
- N-Bromosuccinimide
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
- N-4-Cyano-2-(trifluoromethyl)phenylacetamide
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

清らかである:99%
はかる:5g
価格 ($):198.0